physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the key physicochemical characteristics of the novel compound 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.
While specific experimental data for this compound is not widely available in public literature, this document serves as a predictive guide and a methodological framework for its characterization. By analyzing its constituent chemical moieties—a substituted aniline ring and a tetrazole group—we can forecast its behavior and establish robust protocols for empirical validation. The methodologies detailed herein are grounded in established principles of medicinal chemistry and are designed to provide the rigorous, reproducible data required for advancing a candidate molecule through the development pipeline.
This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both predictive insights and actionable experimental workflows.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline combines a moderately lipophilic dimethylaniline core with the acidic and polar tetrazole moiety. This unique combination suggests a complex interplay of properties that are critical to its function as a potential therapeutic agent.
Figure 1: Chemical Structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (A visual representation of the chemical structure would be placed here in a formal document.)
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on computational models and an analysis of the compound's functional groups. These values serve as essential benchmarks for initial experimental design.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₉H₁₁N₅ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 189.22 g/mol | Influences diffusion, solubility, and membrane permeability. |
| Predicted pKa (Acidic) | 4.5 - 5.0 (Tetrazole) | The tetrazole ring is a well-known bioisostere for a carboxylic acid, impacting ionization state and solubility at physiological pH. |
| Predicted pKa (Basic) | 3.5 - 4.5 (Aniline) | The basicity of the aniline nitrogen is reduced by the aromatic ring but influences its charge state in acidic environments like the stomach. |
| Predicted logP | 1.5 - 2.5 | This value suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral bioavailability. |
| Predicted Aqueous Solubility | pH-dependent | Expected to have higher solubility at pH values above the tetrazole pKa and below the aniline pKa due to ionization. |
| Hydrogen Bond Donors | 1 (Aniline N-H) | The ability to donate hydrogen bonds influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 (Tetrazole Nitrogens, Aniline Nitrogen) | The number of acceptor sites is critical for molecular recognition and solubility in polar solvents. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the high-quality data necessary for regulatory submissions and further development.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining intrinsic solubility due to its directness and reliability.
Causality Behind the Method: This protocol is designed to achieve a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a saturated solution, providing a definitive measure of its intrinsic solubility (S₀). The inclusion of various pH buffers is critical for understanding how the compound's ionizable groups (aniline and tetrazole) affect its solubility in different physiological environments, such as the stomach (pH 1-2) and the small intestine (pH 6-7.5).
Step-by-Step Protocol:
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Preparation of Buffers: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Sample Preparation: Add an excess amount of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline to a series of vials, ensuring a visible amount of solid remains undissolved.
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Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.
Workflow Diagram:
Caption: Workflow for solubility determination via the shake-flask method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups by measuring pH changes during titration with an acid or base.
Causality Behind the Method: This technique directly measures the affinity of the compound's functional groups for protons. For 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, titrating with a strong base (like NaOH) will deprotonate the acidic tetrazole, while titrating with a strong acid (like HCl) will protonate the basic aniline. The pKa is the pH at which 50% of the molecules are in their ionized form, a critical inflection point in the titration curve. This data is essential for predicting the compound's charge state and behavior in different biological compartments.
Step-by-Step Protocol:
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Sample Dissolution: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility).
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Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Acidic pKa (Tetrazole): Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
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Basic pKa (Aniline): In a separate experiment, titrate a fresh solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Data Plotting: Plot the measured pH versus the volume of titrant added.
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pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an aqueous and an immiscible organic solvent, typically octanol and water.
Causality Behind the Method: The logP value is a critical indicator of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought; too low, and the compound may not cross lipid membranes, too high, and it may have poor aqueous solubility or be rapidly metabolized. The octanol-water system is the industry standard as octanol's properties are believed to mimic those of biological lipid bilayers.
Step-by-Step Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
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Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.
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Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and octanol phases and measure the compound's concentration in each using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
The physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, as predicted and outlined in the experimental protocols above, are fundamental to its potential as a drug candidate. The interplay between its acidic tetrazole moiety and basic aniline group suggests a complex, pH-dependent solubility and charge profile that must be empirically determined. The provided methodologies offer a clear and robust path for acquiring this essential data. A thorough characterization, following these standardized and validated protocols, will empower research and development teams to make informed decisions, optimize formulation strategies, and ultimately unlock the full therapeutic potential of this promising molecule.
